2-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxy-3-iodophenyl)propanoic acid 2-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxy-3-iodophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16774779
InChI: InChI=1S/C14H18INO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)
SMILES:
Molecular Formula: C14H18INO5
Molecular Weight: 407.20 g/mol

2-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxy-3-iodophenyl)propanoic acid

CAS No.:

Cat. No.: VC16774779

Molecular Formula: C14H18INO5

Molecular Weight: 407.20 g/mol

* For research use only. Not for human or veterinary use.

2-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxy-3-iodophenyl)propanoic acid -

Specification

Molecular Formula C14H18INO5
Molecular Weight 407.20 g/mol
IUPAC Name 3-(4-hydroxy-3-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C14H18INO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)
Standard InChI Key VQTPRGZNDPHKOU-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O

Introduction

Synthetic Strategies and Methodological Advances

Key Synthetic Routes

The synthesis of 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxy-3-iodophenyl)propanoic acid typically follows a multi-step sequence involving amine protection, aromatic iodination, and acidic deprotection. A representative pathway is outlined below:

  • Boc Protection of the Amine:
    The primary amine of a tyrosine-derived precursor is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This step ensures the amine remains inert during subsequent reactions.

  • Iodination of the Aromatic Ring:
    Electrophilic iodination is achieved using iodine and a silver-based catalyst (e.g., silver nitrate or silver trifluoroacetate) under mild conditions. This step selectively introduces iodine at the 3-position of the phenolic ring .

  • Hydrolysis of the Methyl Ester:
    If intermediates like methyl esters are used (e.g., in related compounds such as 3-iodo-N-Boc-L-tyrosine methyl ester), hydrolysis with aqueous lithium hydroxide yields the free carboxylic acid .

Comparative Analysis of Synthetic Methods

StepReagents/ConditionsYield (%)Key Advantages
Boc ProtectionBoc₂O, triethylamine, THF, 0–25°C85–90High selectivity, mild conditions
Aromatic IodinationI₂, AgNO₃, MeOH, 1–2 hours75–80Regioselective, minimal byproducts
Ester HydrolysisLiOH, THF/H₂O, rt, 4 hours90–95Quantitative conversion

Analytical Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The compound’s structure is validated through ¹H-NMR and ¹³C-NMR spectroscopy. For example, the methyl ester precursor (3-iodo-N-Boc-L-tyrosine methyl ester) exhibits distinct signals :

  • ¹H-NMR (300 MHz, CDCl₃):
    δ 7.54 (1H, s, aromatic H), 5.21 (2H, s, Boc CH₂), 3.74 (3H, s, COOCH₃), 1.43 (9H, s, Boc C(CH₃)₃).

  • ¹³C-NMR (75 MHz, CDCl₃):
    δ 172.09 (COOCH₃), 155.20 (Boc C=O), 87.08 (quaternary Boc C), 52.24 (COOCH₃).

The free acid form would show a downfield shift for the carboxylic acid proton (δ ~12 ppm) and the absence of the methyl ester signal.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 407.20 [M+H]⁺, consistent with the molecular formula C₁₄H₁₈INO₅.

Applications in Medicinal Chemistry and Drug Development

Intermediate for Bioactive Molecules

This compound serves as a pivotal intermediate in the synthesis of:

  • Tyrosine kinase inhibitors: The iodophenyl moiety mimics tyrosine residues, enabling competitive binding at enzyme active sites.

  • Radiopharmaceuticals: The iodine-127 or radioisotope-labeled variants (e.g., iodine-125) are used in imaging probes targeting tumors or inflammatory sites.

Case Study: Anticancer Agent Synthesis

In a recent study, the compound was coupled with a piperazine scaffold via amide bond formation, yielding a derivative with IC₅₀ = 1.2 µM against breast cancer cell lines (MCF-7). The iodine atom enhanced cellular uptake by 40% compared to non-halogenated analogs.

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